Methyl 6-aminocyclohex-3-ene-1-carboxylate
Description
Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride (CAS: 1987680-47-6) is a high-purity pharmaceutical intermediate with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It features a cyclohexene ring substituted with an amino group at position 6 and a methyl ester at position 1. The hydrochloride salt enhances its solubility, making it suitable for drug development. It is manufactured under ISO-certified processes with purities ≥97% .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 6-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-3,6-7H,4-5,9H2,1H3 |
InChI Key |
PIPIDLZHXZUHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the amino and ester functional groups.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-aminocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate
- Molecular Formula : C₁₀H₁₄O₃.
- Key Features : Contains a methyl group at position 6 and a ketone (2-oxo) at position 2. The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.
- Applications : Used in organic synthesis, particularly in cycloaddition reactions. Its isomer mixture (MFCD00134153) suggests conformational flexibility .
- The ketone introduces electrophilic reactivity absent in the amino-substituted analog .
Ethyl 6-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Molecular Formula : C₂₂H₂₁ClO₄.
- Key Features : Substituted with 4-chlorophenyl and 4-methoxyphenyl groups. The cyclohexene ring adopts an envelope conformation , influencing stereoelectronic interactions .
- Applications: Potential use in asymmetric catalysis or as a scaffold for bioactive molecules. The aromatic groups enhance π-π stacking interactions.
- Contrasts: The absence of an amino group and presence of bulky aryl substituents limit solubility but improve binding to hydrophobic targets. Higher molecular weight (384.85 g/mol) affects pharmacokinetics .
trans-6-Amino-cyclohex-3-enecarboxylic Acid Ethyl Ester
- Molecular Formula: C₉H₁₅NO₂.
- Key Features: Ethyl ester and trans-configuration of the amino group (CAS: 126474-24-6).
- Applications : Intermediate in chiral synthesis. The trans configuration may influence biological activity, e.g., receptor selectivity .
- Contrasts: Ethyl ester increases lipophilicity vs. the methyl ester. The free amino group (non-salt form) reduces aqueous solubility compared to the hydrochloride salt of the target compound .
Ethyl 6-(6-Methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate
- Molecular Formula : C₂₄H₂₂O₄S.
- Key Features : Contains naphthyl and thienyl moieties. The 2-oxo group adds ketone functionality.
- Applications : Explored in materials science and as a precursor for heterocyclic pharmaceuticals. Aromatic groups enhance UV absorption properties .
- Contrasts: Higher molecular weight (406.49 g/mol) and aromaticity complicate metabolic clearance. The lack of an amino group reduces nucleophilicity .
Research Findings and Implications
- Polarity and Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility, critical for drug delivery . Ethyl esters in analogs increase lipophilicity, favoring blood-brain barrier penetration but requiring formulation adjustments .
- Reactivity: Amino groups enable nucleophilic reactions (e.g., amide bond formation), while ketones in analogs facilitate electrophilic substitutions .
- Conformational Effects : Envelope conformations in aryl-substituted analogs (e.g., ) may stabilize transition states in catalysis, unlike the target compound’s flat cyclohexene ring.
Biological Activity
Methyl 6-aminocyclohex-3-ene-1-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a methyl ester functionality attached to a cyclohexene ring. Its molecular formula is CHNO, which allows it to participate in various biochemical interactions, particularly with enzymes.
Synthesis
The synthesis of this compound typically involves the esterification of 6-aminocyclohex-3-ene-1-carboxylic acid with methanol, often using a strong acid catalyst such as hydrochloric acid under reflux conditions. This method ensures the complete conversion of the carboxylic acid to the ester form, which is essential for its biological activity.
Enzyme Interactions
This compound exhibits notable interactions with various enzymes:
- Enzyme Inhibition : The compound can form hydrogen bonds with active sites in enzymes, potentially influencing their activity. This mechanism is crucial for its role in drug development, particularly as a precursor for more complex molecules that target specific enzymatic pathways.
- Hydrolysis : The hydrolysis of the ester group can release active carboxylic acids that may further interact with biological targets, enhancing its therapeutic potential.
Therapeutic Applications
Research indicates that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it could help alleviate symptoms associated with cognitive decline:
- AChE Inhibition : While specific IC values for this compound are not extensively documented, similar compounds have shown moderate inhibition against human AChE (e.g., IC values around 1680 nM) .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
These findings highlight the potential of this compound as a scaffold for developing new therapeutic agents targeting cholinergic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
